N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis followed by N-alkylation . The Fischer indole synthesis is a well-known method for constructing indole rings, which involves the reaction of aryl hydrazines with ketones under acidic conditions. The subsequent N-alkylation step introduces the ethyl group at the nitrogen atom of the indole ring .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind to various receptors and enzymes, influencing biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide include other indole derivatives such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound is structurally similar and has been studied for its biological activity.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep, melatonin shares the indole structure but differs in its functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-11-3-5-14(22(23)24)10-18(11)27(25,26)20-8-7-15-12(2)21-17-6-4-13(19)9-16(15)17/h3-6,9-10,20-21H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYSIDUVAKUTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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